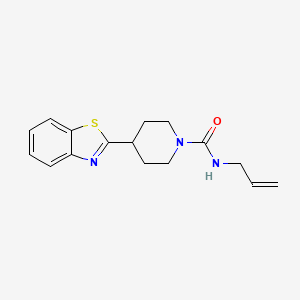

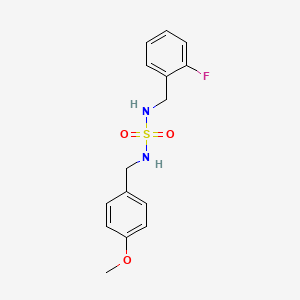

3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, which would include a compound like “3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, have been found in many important synthetic drug molecules and have shown a wide range of biological applications . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Synthesis Analysis

The synthesis of indole derivatives often involves many chemical techniques and computational chemistry applications . The process usually aims at designing and developing new pharmaceutical compounds .Molecular Structure Analysis

The molecular structure of indole derivatives is often studied in terms of molecular interactions with triggered functional groups or specific physicochemical properties .Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite complex and varied, often involving a series of steps and different types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. Indole itself is known to be crystalline and colorless in nature with specific odors .Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a wide range of biological activities . This interaction often results in changes at the molecular level, which can lead to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities is associated with specific biochemical pathways, suggesting that this compound may affect multiple pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the effects are diverse and depend on the specific biological context.

Advantages and Limitations for Lab Experiments

3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several advantages as a tool for studying the role of GSK-3 in various biological processes. These include:

1. Selectivity and potency: this compound is a highly selective and potent inhibitor of GSK-3, making it a valuable tool for studying the specific effects of GSK-3 inhibition.

2. Reversibility: this compound is a reversible inhibitor of GSK-3, allowing for the study of the effects of GSK-3 inhibition on both short-term and long-term time scales.

3. Availability: this compound is commercially available, making it easily accessible to researchers.

However, there are also some limitations to the use of this compound in lab experiments. These include:

1. Off-target effects: Although this compound is highly selective for GSK-3, it may still have off-target effects on other kinases or cellular processes.

2. Cell type-specific effects: The effects of this compound on different cell types may vary, making it important to carefully select the appropriate cell type for each experiment.

List of future directions:

1. Investigating the role of GSK-3 inhibition by this compound in the regulation of autophagy.

2. Studying the effects of this compound on the differentiation of stem cells into various cell types.

3. Investigating the potential therapeutic applications of this compound in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.

4. Exploring the role of this compound in the regulation of circadian rhythms.

5. Investigating the effects of this compound on the immune system and its potential use as an immunomodulatory agent.

6. Studying the effects of this compound on the development and function of the nervous system.

7. Investigating the role of this compound in the regulation of mitochondrial function and metabolism.

8. Examining the potential synergistic effects of this compound with other drugs or compounds in various biological processes.

9. Developing new derivatives of this compound with improved selectivity or potency for GSK-3.

10. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its potential therapeutic applications.

Synthesis Methods

3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically starts with the reaction of 2-bromo-4-chloro-5-methoxybenzenesulfonamide with 1-methyl-2-oxoindoline to form the intermediate compound this compound. This intermediate is then subjected to further chemical reactions, including N-methylation and reduction, to yield the final product this compound.

Scientific Research Applications

3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been widely used in scientific research as a tool for studying the role of GSK-3 in various biological processes. It has been shown to have a variety of biochemical and physiological effects, including:

1. Regulation of glycogen metabolism: GSK-3 is a key regulator of glycogen metabolism, and inhibition of GSK-3 by this compound has been shown to increase glycogen synthesis in various cell types.

2. Promotion of cell proliferation: GSK-3 is involved in the regulation of cell proliferation, and inhibition of GSK-3 by this compound has been shown to promote cell proliferation in various cell types.

3. Induction of cell differentiation: GSK-3 also plays a role in the regulation of cell differentiation, and inhibition of GSK-3 by this compound has been shown to induce differentiation of various cell types.

4. Promotion of cell survival: GSK-3 is involved in the regulation of apoptosis, and inhibition of GSK-3 by this compound has been shown to promote cell survival in various cell types.

Future Directions

properties

IUPAC Name |

3-chloro-4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4S/c1-19-14-5-3-11(7-10(14)8-16(19)20)18-24(21,22)12-4-6-15(23-2)13(17)9-12/h3-7,9,18H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZLZSNSVFOOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)

![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)

![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)

![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)

![N-(4-ethylphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2941264.png)